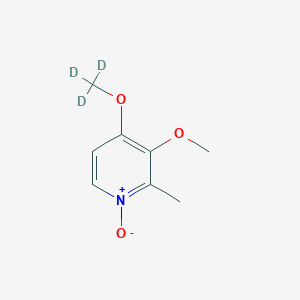

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Overview

Description

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is a deuterium-labeled compound with the molecular formula C8H8D3NO3 and a molecular weight of 172.20. This compound is a derivative of 3,4-Dimethoxy-2-methylpyridine N-Oxide, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in organic synthesis and research applications due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 typically involves the oxidation of 3,4-Dimethoxy-2-methylpyridine using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a suitable solvent like chloroform or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more oxidized pyridine derivatives, while reduction can yield the parent pyridine compound .

Scientific Research Applications

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.

Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dimethoxy-2-methylpyridine N-Oxide

- 3,4-Dimethoxy-2-methylpyridine

- 3,4-Dimethoxy-2-methylpyridine N-Oxide-d2

Uniqueness

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy and the ability to trace metabolic pathways with high precision .

Biological Activity

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is a derivative of 3,4-Dimethoxy-2-methylpyridine, distinguished by the presence of a nitrogen oxide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H11NO3

- Molecular Weight : 169.18 g/mol

- CAS Number : 72830-07-0

- IUPAC Name : 3,4-dimethoxy-2-methyl-1-oxido-pyridin-1-ium

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Somatostatin Receptors : The compound has been identified as a potent inhibitor of somatostatin, a hormone that regulates cell growth and proliferation. This inhibition suggests potential applications in cancer therapy by targeting pathways associated with somatostatin.

- Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, likely due to its structural characteristics that allow interactions with microbial cell membranes.

- Oxidative Stress Reduction : As an N-Oxide derivative, it may play a role in mitigating oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Biological Activity Overview

The following table summarizes the key biological activities and findings related to this compound:

Case Studies and Research Findings

- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in somatostatin receptor-positive tumors, suggesting its utility in targeted cancer therapies.

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membrane integrity.

- Oxidative Stress Studies : Research exploring the antioxidant properties of this compound revealed its ability to scavenge free radicals effectively, indicating potential therapeutic roles in conditions characterized by oxidative stress .

Q & A

Q. Basic: What are the standard synthetic protocols for 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, and how do reaction conditions influence isotopic purity?

Answer:

The synthesis involves oxidizing 3,4-dimethoxy-2-methylpyridine using agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in solvents such as chloroform or dimethyl sulfoxide (DMSO). Isotopic purity is controlled by optimizing reaction temperature (typically 0–25°C) and ensuring stoichiometric excess of deuterium sources during labeling. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >98% isotopic purity. Monitoring via <sup>1</sup>H/<sup>2</sup>H NMR ensures minimal residual protiated impurities .

Q. Advanced: How can researchers optimize deuteration efficiency while minimizing side reactions during synthesis?

Answer:

Deuteration efficiency is maximized by:

- Pre-deuterated precursors : Using deuterated solvents (e.g., DMSO-d6) and deuterium oxide (D2O) in proton-exchange reactions.

- Catalytic deuteration : Employing transition-metal catalysts (e.g., Pd/C) under D2 gas for selective H/D exchange.

- Kinetic control : Lowering reaction temperatures to reduce undesired oxidation byproducts.

Side reactions (e.g., over-oxidation to pyridine-N,N-dioxide) are mitigated by limiting oxidant equivalents and using milder agents like m-CPBA instead of H2O2. LC-MS and <sup>13</sup>C NMR track side products .

Q. Basic: Which analytical techniques are most effective for characterizing isotopic purity and structural integrity?

Answer:

- NMR spectroscopy : <sup>2</sup>H NMR quantifies deuterium incorporation, while <sup>13</sup>C NMR confirms regioselectivity of deuteration.

- High-resolution mass spectrometry (HR-MS) : Detects isotopic clusters (e.g., M+3 for tri-deuteration).

- HPLC-UV/RI : Monitors purity (>99%) and resolves co-eluting impurities.

- Isotope ratio MS : Validates isotopic enrichment ratios (e.g., D/H < 0.1%) .

Q. Advanced: When using this compound as a metabolic tracer, how can researchers address signal overlap between parent and metabolites in LC-MS?

Answer:

- High-resolution MS (HR-MS) : Differentiates metabolites via exact mass (e.g., Δm/z = 0.02 Da).

- Deuterium isotope tagging : Exploits mass shifts (e.g., +3 Da for tri-deuteration) to distinguish parent/metabolite signals.

- Fragmentation patterns : MS/MS spectra identify metabolic cleavage sites (e.g., demethylation vs. N-oxide reduction).

- Stable isotope tracing : Co-administration with <sup>13</sup>C-labeled analogs enhances pathway resolution .

Q. Basic: What role does this compound play in synthesizing H+/K+ ATPase inhibitors, and how is it monitored as an impurity?

Answer:

It serves as a precursor in synthesizing 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, intermediates for drugs like pantoprazole. As a potential impurity, it is monitored via:

- HPLC-DAD : Retention time alignment with reference standards.

- LC-MS/MS : MRM transitions (e.g., m/z 172 → 154 for quantification).

- Pharmacopeial methods : Compliance with ICH Q3A/B guidelines for residual impurities (<0.1%) .

Q. Advanced: How can researchers evaluate its somatostatin receptor (SSTR) inhibition and implications in cancer research?

Answer:

- Receptor binding assays : Competitive radioligand displacement using <sup>125</sup>I-somatostatin in SSTR-expressing cell lines (e.g., HEK293-SSTR2).

- Functional assays : cAMP inhibition (IC50) and ERK phosphorylation to assess signaling modulation.

- In vivo models : Xenograft studies with deuterated analogs to track tumor uptake via PET/SPECT imaging.

Contradictions in reported IC50 values (e.g., 10–100 nM) may arise from assay variability (cell type, ligand stability) and require cross-validation .

Q. Basic: How does deuteration affect NMR spectral properties compared to the non-deuterated form?

Answer:

Deuteration eliminates <sup>1</sup>H signals at labeled positions, simplifying NMR interpretation. For example:

- <sup>1</sup>H NMR : Loss of peaks at δ 2.5–3.0 ppm (methyl groups) and δ 6.8–7.5 ppm (pyridine protons).

- <sup>13</sup>C NMR : Isotopic shifts (Δδ ~0.1–0.3 ppm) confirm deuteration sites.

- Relaxation effects : Longer T1 relaxation times for deuterated carbons improve signal-to-noise in quantitative NMR .

Q. Advanced: What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

- Dose-response profiling : Test across multiple concentrations (nM–μM) to identify biphasic effects.

- Off-target screening : Kinase panels (e.g., Eurofins) detect unintended interactions.

- Isotope effects : Compare deuterated vs. non-deuterated analogs to isolate metabolic stability contributions.

- Meta-analysis : Cross-reference studies using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Properties

IUPAC Name |

3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVFRRJTPKYVAY-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=[N+](C=C1)[O-])C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.